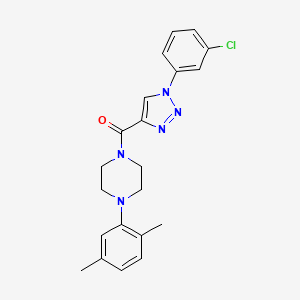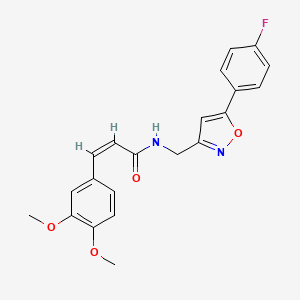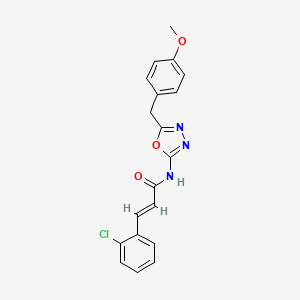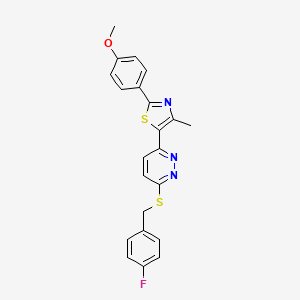
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyethyl)oxalamide
Übersicht
Beschreibung
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyethyl)oxalamide, also known as OXA or Oxalyl-Di-N-2-(3,4-dimethoxyphenyl)ethylamide, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. OXA is a synthetic derivative of the naturally occurring compound ibogaine, which has been used in traditional African medicine for centuries.
Wirkmechanismus
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyethyl)oxalamide involves the enhancement of NMDA receptor function. This compound has been found to bind to the glycine site on the NMDA receptor, which enhances the receptor's response to glutamate, the primary neurotransmitter involved in learning and memory processes. This enhancement of NMDA receptor function may have implications for the treatment of cognitive disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been found to increase heart rate and blood pressure. This compound has also been found to induce vomiting and diarrhea in some animals. However, these effects are generally mild and transient.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyethyl)oxalamide in lab experiments is its unique mechanism of action. This compound's ability to enhance NMDA receptor function makes it a valuable tool for studying learning and memory processes. Additionally, this compound's antitumor properties make it a promising candidate for the development of cancer treatments.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in some experiments. Additionally, this compound's effects on heart rate and blood pressure may confound some experiments.
Zukünftige Richtungen
There are several future directions for research on N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyethyl)oxalamide. One area of research is the development of this compound-based treatments for cognitive disorders such as Alzheimer's disease. Another area of research is the development of this compound-based addiction treatments. Additionally, further research is needed to fully understand the antitumor properties of this compound and its potential use in cancer treatments.
Wissenschaftliche Forschungsanwendungen
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyethyl)oxalamide has been found to have potential applications in various scientific research areas, including neuropharmacology, addiction research, and cancer research. In neuropharmacology, this compound has been shown to have a unique mechanism of action that targets the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has been found to enhance NMDA receptor function, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
In addiction research, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been found to have a similar mechanism of action to ibogaine, which has been used to treat substance use disorders. However, this compound has fewer side effects than ibogaine, making it a promising candidate for the development of addiction treatments.
In cancer research, this compound has been found to have antitumor properties. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18(2)13-6-4-12(5-7-13)8-9-16-14(19)15(20)17-10-11-21-3/h4-7H,8-11H2,1-3H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWSSZRKXAPTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B3415036.png)
![1-[3-(2-chlorophenoxy)propyl]-5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B3415039.png)
![N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3415051.png)
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3415055.png)

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B3415078.png)
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-cyclohexyl-N-methylsulfamoyl)benzoate](/img/structure/B3415083.png)
![2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B3415091.png)
![2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3415109.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-5-chloro-2-methoxybenzamide](/img/structure/B3415133.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2,4-difluorobenzamide](/img/structure/B3415137.png)
